5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine
Overview
Description
5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position and two phenylpiperazine groups at the 2- and 4-positions of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoropyrimidine, which serves as the core structure.
Substitution Reactions: The 2- and 4-positions of the pyrimidine ring are substituted with phenylpiperazine groups through nucleophilic substitution reactions. This is achieved by reacting 5-fluoropyrimidine with 1-phenylpiperazine in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazine groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-phenylated products.
Scientific Research Applications
5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: It is explored for its potential therapeutic effects and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Molecular Docking Studies: Molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine group and exhibits acetylcholinesterase inhibitory activity.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole: Another fluorinated compound with piperazine moieties, known for its cytotoxicity against cancer cells.
Uniqueness
5-Fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine is unique due to its dual phenylpiperazine substitution, which enhances its binding affinity and selectivity towards acetylcholinesterase. This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
5-fluoro-2,4-bis(4-phenylpiperazin-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6/c25-22-19-26-24(31-17-13-29(14-18-31)21-9-5-2-6-10-21)27-23(22)30-15-11-28(12-16-30)20-7-3-1-4-8-20/h1-10,19H,11-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODCEZKWQFNCHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3F)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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